REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][OH:9])=[CH:4][CH:3]=1.[H-].[Na+].CS([C:18]1[N:28]=[C:21]2[N:22]=[C:23]([CH3:27])[CH:24]=[C:25]([CH3:26])[N:20]2[N:19]=1)(=O)=O>O1CCCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][O:9][C:18]2[N:28]=[C:21]3[N:22]=[C:23]([CH3:27])[CH:24]=[C:25]([CH3:26])[N:20]3[N:19]=2)=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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ClC1=CC=C(OCCO)C=C1
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.26 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
4.76 g
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Type
|
reactant
|
Smiles
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CS(=O)(=O)C1=NN2C(N=C(C=C2C)C)=N1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)C1=NN2C(N=C(C=C2C)C)=N1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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ClC1=CC=C(OCCO)C=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added to a 200 mL RBF under a nitrogen atmosphere with a magnetic stirring bar
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Type
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ADDITION
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Details
|
was added portion-wise (5ט0.95 g) (Effervescence)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCCOC2=NN3C(N=C(C=C3C)C)=N2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |